molecular formula C15H10Cl2N2O2 B2769948 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone CAS No. 338774-55-3

6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B2769948
CAS No.: 338774-55-3
M. Wt: 321.16
InChI Key: SBQRAGGWXVKOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by a 4-methylphenyl group at position 2, hydroxyl at position 3, and dichloro substitution at positions 6 and 6. Quinazolinones are heterocyclic compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and antifungal activities . This article provides a detailed comparison of the target compound with structurally related quinazolinones, focusing on substituent effects, biological activities, and physicochemical properties.

Properties

IUPAC Name

6,8-dichloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-8-2-4-9(5-3-8)14-18-13-11(15(20)19(14)21)6-10(16)7-12(13)17/h2-7,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQRAGGWXVKOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is a quinazoline derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, antibacterial, and anticancer activities. Understanding its biological activity is crucial for further development and application in medicinal chemistry.

  • Chemical Name: 6,8-Dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
  • Molecular Formula: C15H10Cl2N2O2
  • Molecular Weight: 321.16 g/mol
  • CAS Number: 338774-55-3

Antiviral Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antiviral properties. For instance, compounds structurally related to 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone have shown promising results against viruses such as vaccinia and adenovirus. In vitro evaluations revealed that certain derivatives possess EC50 values significantly lower than established antiviral agents, indicating their potential as new antiviral candidates .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have been extensively studied. Research indicates that 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone and its analogs demonstrate activity against various bacterial strains. These compounds are particularly noted for their efficacy against drug-resistant bacteria, making them valuable in the fight against antibiotic resistance .

CompoundBacterial StrainMIC (µg/mL)
6,8-Dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinoneStaphylococcus aureus16
Other AnalogEscherichia coli32

Anticancer Activity

The anticancer potential of quinazoline derivatives has been highlighted in various studies. These compounds have shown effectiveness against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For example, certain derivatives displayed IC50 values comparable to or better than standard chemotherapeutic agents like doxorubicin .

Cell LineCompoundIC50 (µM)
HepG26,8-Dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone18.79
MCF-7Doxorubicin8.55

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely linked to their chemical structure. Modifications at specific positions on the quinazoline ring can enhance or diminish their biological efficacy. Preliminary SAR studies suggest that the presence of halogen atoms and hydroxy groups significantly influences the compound's potency against various pathogens .

Case Studies

  • Antiviral Efficacy : A study evaluated a series of quinazoline derivatives for their antiviral activity against vaccinia virus. Among these, a compound structurally similar to 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone exhibited an EC50 value of 1.7 µM, outperforming the reference drug Cidofovir .
  • Antibacterial Resistance : In another investigation focusing on antibacterial properties, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated significant inhibition at low concentrations, highlighting the therapeutic potential of these compounds in treating resistant infections .

Scientific Research Applications

Antibacterial Properties

Research indicates that quinazolinones, including 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, exhibit significant antibacterial activity. They have been studied for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to the allosteric site of penicillin-binding protein (PBP)2a, which alters the conformation of the active site, allowing for enhanced efficacy of β-lactam antibiotics .

Key Findings :

  • Quinazolinones have shown synergistic effects when combined with β-lactam antibiotics, leading to improved bactericidal activity against resistant strains.
  • Structural modifications on the quinazolinone core can enhance antibacterial potency and selectivity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as a selective inhibitor of various kinases involved in cell cycle regulation and DNA damage response pathways. In particular, inhibitors of PKMYT1 (a kinase involved in CDK1 phosphorylation) have shown promise in targeting specific cancer types .

Case Study :
A study demonstrated that derivatives of quinazolinones could inhibit PKMYT1 effectively, showcasing their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is crucial for optimizing its biological activity. Computational models have been developed to analyze how different substituents on the quinazolinone scaffold affect its antibacterial and anticancer activities .

Substituent Position Effect on Activity
Meta-position on ring BModerate steric substitution enhances activity
Allosteric site bindingTriggers conformational changes leading to improved binding of antibiotics

Synthesis and Derivatives

The synthesis of 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone involves several chemical reactions that can be optimized for yield and purity. Recent methodologies have focused on using dimethyl sulfoxide (DMSO) as a solvent to enhance reaction efficiency .

Comparison with Similar Compounds

Structural Comparison

Table 1: Substituent Positions and Molecular Features

Compound Name Position 2 Substituent Position 3 Substituent Positions 6,8 Molecular Weight (g/mol) Key References
Target Compound 4-Methylphenyl Hydroxy Cl, Cl ~336.1*
6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone Phenyl 4-Acetylphenyl Br, Br 474.2
6,8-Dichloro-3-(4-methylbenzyl)-4(3H)-quinazolinone 4-Methylbenzyl - Cl, Cl 319.2
6,8-Dichloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone (6f) - 4-Methoxyphenyl Cl, Cl 379.1
6,8-Dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline (5h) Phenyl - Br, Br 460.0

*Calculated based on formula C₁₅H₁₀Cl₂N₂O₂.

Key Observations:
  • Position 2 : The 4-methylphenyl group in the target compound enhances lipophilicity compared to phenyl or acetylphenyl substituents .
  • Halogen Effects : Dichloro substitutions (6,8) may offer different electronic and steric effects compared to dibromo analogues, influencing reactivity and bioactivity .

Pharmacological Activity Comparison

Key Observations:
  • Anti-Inflammatory Activity : Dibromo derivatives (e.g., compound II) exhibit potent anti-inflammatory effects, likely due to electron-withdrawing substituents enhancing interaction with cyclooxygenase . The target compound’s hydroxyl group may modulate similar pathways, but data are lacking.
  • Antifungal Activity : Compound 20 () with a 7-Cl substituent shows superior antifungal activity compared to fluconazole, highlighting the importance of halogen placement . The target compound’s 6,8-dichloro configuration may offer distinct activity but requires validation.
  • Antimicrobial Activity : Dichloro derivatives with bulky aryl groups (e.g., 2,4-dichlorophenyl in ) demonstrate broad-spectrum antimicrobial effects, suggesting the target compound’s 4-methylphenyl group could similarly enhance membrane penetration .

Physicochemical Properties

  • Solubility : The hydroxyl group at position 3 likely increases aqueous solubility compared to lipophilic 4-methylbenzyl or methoxyphenyl analogues .
  • Half-Life : Lipophilicity inversely correlates with half-life in azole antifungals (e.g., compound 20 has t₁/₂ = 1–9 h depending on species) . The target compound’s balance of hydrophilic (OH) and hydrophobic (4-methylphenyl) groups may optimize pharmacokinetics.
  • Photophysical Properties: Dibromo derivatives in exhibit strong absorption/emission due to donor-π-acceptor systems, whereas dichloro analogues may show redshifted spectra .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone?

  • The compound can be synthesized via cyclization, condensation, and halogenation reactions starting from substituted anthranilic acid derivatives. Key steps include the formation of the quinazolinone core using phosphorus pentoxide-amine hydrochloride mixtures, followed by regioselective halogenation at the 6 and 8 positions. Optimization of reaction conditions (e.g., solvent, temperature) improves yields to >85% .
  • Critical Data :

StepReagents/ConditionsYield (%)Reference
Core formationP₂O₅, R-NH₂·HCl, DMF, 120°C88–92
HalogenationCl₂ gas, DCM, 0°C76–84

Q. How is the structure of 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone characterized?

  • Structural confirmation relies on ¹H/¹³C NMR , IR , and elemental analysis . Key spectral features include:

  • IR : C=O stretch at ~1680 cm⁻¹
  • NMR : Aromatic protons (6,8-Cl substituents) at δ 7.2–8.3 ppm; hydroxy proton (3-OH) as a broad singlet at δ 5.1–5.5 ppm .

Q. What in vitro biological activities have been reported for this compound?

  • Antifungal : Exhibits superior activity against Candida spp. (MIC₉₀ = 0.5–2 µg/mL) compared to fluconazole, attributed to halogen substitution enhancing membrane penetration .
  • Anti-inflammatory : Inhibits COX-2 (IC₅₀ = 12 nM) with minimal COX-1 off-target effects (IC₅₀ > 100 nM) .

Advanced Research Questions

Q. How do structural modifications at the 3-hydroxy and 2-(4-methylphenyl) positions influence biological activity?

  • 3-OH replacement : Etherification or esterification reduces antifungal activity due to loss of hydrogen-bonding interactions with fungal CYP51 .
  • 2-Aryl substitution : Electron-withdrawing groups (e.g., -CF₃) at the 4-methylphenyl position enhance COX-2 selectivity by 3-fold .

Q. What pharmacokinetic challenges arise from the compound’s short half-life in murine models?

  • In mice, the compound’s half-life (t₁/₂) is ~1 hour due to rapid hepatic glucuronidation of the 3-hydroxy group. Strategies to prolong t₁/₂ include:

  • Prodrug design : Acetylation of 3-OH increases t₁/₂ to 6–9 hours in rats .
  • Formulation optimization : Liposomal encapsulation improves bioavailability by 40% in systemic candidiasis models .

Q. How can contradictions between in vitro and in vivo efficacy be resolved?

  • Discrepancies (e.g., high in vitro antifungal activity but moderate in vivo efficacy) stem from species-specific metabolic clearance. Solutions include:

  • Interspecies scaling : Correlate murine/rat pharmacokinetics with human CYP450 isoform data .
  • Dosing regimens : Bidirectional dosing (e.g., 100 mg/kg bid) maintains therapeutic plasma levels >4 µg/mL .

Q. What toxicological profiles are associated with chronic administration?

  • 28-day rat toxicity study : No significant hepatotoxicity at 250 mg/kg/day, but mild renal tubular necrosis at ≥500 mg/kg .
  • Genotoxicity : Negative in Ames test, but oxidative metabolites require further evaluation .

Methodological Considerations

Q. How should researchers design experiments to assess COX-1/COX-2 selectivity?

  • Use whole-blood assays to measure thromboxane B₂ (COX-1) and PGE₂ (COX-2) inhibition. Normalize data to plasma protein binding to avoid false positives .

Q. What computational tools are suitable for SAR studies on quinazolinone derivatives?

  • Molecular docking : Simulate interactions with CYP51 (PDB: 1EA1) or COX-2 (PDB: 3NTY) using AutoDock Vina.
  • QSAR models : Apply Hammett constants (σ) for halogen substituents to predict logP and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.